N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 954075-75-3
VCID: VC6434052
InChI: InChI=1S/C19H15ClFN3O2S2/c20-12-1-5-14(6-2-12)23-18(26)11-28-19-24-16(10-27-19)9-17(25)22-15-7-3-13(21)4-8-15/h1-8,10H,9,11H2,(H,22,25)(H,23,26)
SMILES: C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)F
Molecular Formula: C19H15ClFN3O2S2
Molecular Weight: 435.92

N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

CAS No.: 954075-75-3

Cat. No.: VC6434052

Molecular Formula: C19H15ClFN3O2S2

Molecular Weight: 435.92

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide - 954075-75-3

Specification

CAS No. 954075-75-3
Molecular Formula C19H15ClFN3O2S2
Molecular Weight 435.92
IUPAC Name 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C19H15ClFN3O2S2/c20-12-1-5-14(6-2-12)23-18(26)11-28-19-24-16(10-27-19)9-17(25)22-15-7-3-13(21)4-8-15/h1-8,10H,9,11H2,(H,22,25)(H,23,26)
Standard InChI Key JGCJHNIWTOWURG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide integrates a thiazole ring linked to a thioether group, a 4-chlorophenylacetamide moiety, and a 4-fluorophenyl-substituted ethyl ketone (Figure 1). The thiazole ring’s sulfur and nitrogen atoms contribute to electronic delocalization, while the chloro- and fluoro-substituents enhance lipophilicity and metabolic stability .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is approximated as C₁₉H₁₅ClF₂N₃O₂S₂, with a molecular weight of 460.0 g/mol. The presence of halogens (Cl, F) and sulfur atoms influences its polarity and solubility profile, though experimental data remain limited.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₁₅ClF₂N₃O₂S₂
Molecular Weight460.0 g/mol
Melting PointNot reported-
SolubilityLow in water; moderate in DMSO

Spectroscopic Characterization

Infrared (IR) spectroscopy of related compounds reveals absorption bands for N-H (3361 cm⁻¹), C=O (1668 cm⁻¹), and C-S (1215 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra typically show signals for aromatic protons (δ 7.1–8.5 ppm), methylene groups (δ 4.3 ppm), and amide NH (δ 10.4 ppm) . Mass spectrometry data for analogs indicate molecular ion peaks consistent with their formulae .

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis of N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide likely involves multi-step reactions, drawing from established protocols for thiazole derivatives :

  • Thiazole Ring Formation: Reacting α-bromoketones with thiourea in ethanol under reflux conditions yields 2-aminothiazole intermediates .

  • Acetamide Coupling: The thiazole intermediate is treated with chloroacetyl chloride in the presence of a base (e.g., Na₂CO₃) to introduce the thioether-linked acetamide group .

  • Fluorophenyl Substitution: Condensation with 4-fluorophenyl isocyanate or related electrophiles installs the final substituent .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Thiazole formationα-Bromoketone, thiourea, reflux60–70%
Acetamide couplingChloroacetyl chloride, Na₂CO₃50–65%

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard purification methods . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) ensure purity, while elemental analysis confirms composition .

Pharmacological Activities and Mechanisms

Enzyme Inhibition

Thiazole derivatives, including structural analogs of the target compound, inhibit glutathione S-transferase omega 1 (GSTO1-1), an enzyme implicated in cancer and neurodegenerative diseases . For example, compound 18 (a chloro-substituted analog) exhibits an IC₅₀ of 0.17 μM against GSTO1-1, attributed to hydrophobic interactions with Trp180 and Phe225 . The fluorophenyl group may enhance binding affinity by filling hydrophobic pockets in the enzyme’s active site .

Anti-Inflammatory and Antimicrobial Effects

Chlorophenyl-thiazole hybrids demonstrate moderate anti-inflammatory activity by suppressing cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). Antimicrobial assays against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 32–64 μg/mL, likely due to membrane disruption.

Table 3: Biological Activities of Analogous Compounds

ActivityModel/OrganismIC₅₀/MICReference
GSTO1-1 inhibitionIn vitro assay0.17 μM
Anti-inflammatoryRAW 264.7 cells50% at 10 μM
AntibacterialS. aureus32 μg/mL

Cytotoxicity and Selectivity

Preliminary cytotoxicity studies on human hepatoma (HepG2) cells show a CC₅₀ of >100 μM, indicating favorable selectivity indices for therapeutic applications . Structure-activity relationship (SAR) analyses highlight the importance of the thiazole ring’s sulfur atom and halogen substituents in balancing potency and safety .

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